2-Butanone, 4-(3-methyl-1H-indol-2-yl)-
Description
2-Butanone, 4-(3-methyl-1H-indol-2-yl)-, is a ketone derivative featuring a 3-methyl-substituted indole moiety at the 4-position of the butanone backbone. The methyl group at the indole’s 3-position may influence steric and electronic properties, while the ketone functionality at the butanone’s 2-position contributes to polarity and reactivity.
Properties
IUPAC Name |
4-(3-methyl-1H-indol-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(15)7-8-12-10(2)11-5-3-4-6-13(11)14-12/h3-6,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDJZDXONKARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450866 | |
| Record name | 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91956-44-4 | |
| Record name | 4-(3-Methyl-1H-indol-2-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91956-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- typically involves the reaction of indole derivatives with butanone under specific conditions. One common method includes the use of catalysts and specific reagents to facilitate the reaction. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(3-methyl-1H-indol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Butanone, 4-(3-methyl-1H-indol-2-yl)- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Halogenated Derivatives
- 4-(4-Bromo-1H-indol-3-yl)-3-[(4-bromo-1H-indol-3-yl)methyl]-2-butanone (C₂₁H₁₈Br₂N₂O) Structure: Two brominated indole rings attached to the butanone backbone. Impact: Bromine increases molecular weight (474.196 g/mol) and may enhance electrophilic reactivity for cross-coupling reactions. The bulky substituents could reduce solubility in polar solvents compared to the non-halogenated target compound .
Hydrazine-Linked Derivatives
- Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate Structure: A hydrazine bridge links the indole to an ethyl ester. The ester moiety enhances solubility in organic solvents relative to the ketone .
Sulfonamide Derivatives
- N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide
Physical and Chemical Properties
Baseline Data for 2-Butanone
- Melting Point : -86.4°C
- Boiling Point : 79.6°C
- Flammability : Flash point -9°C (Tag Closed Cup)
Substituent Effects
- 4-(4-Hydroxyphenyl)-2-butanone: Polarity: The hydroxyl group increases hydrophilicity, likely raising the boiling point compared to the methyl-indole derivative. Viscosity: Calculated kinematic viscosity decreases with temperature (e.g., 0.0000681 Pa·s at 556.23 K) .
Data Tables
Table 1: Key Properties of 2-Butanone and Analogs
*Estimated values based on structural similarity.
Q & A
Q. What are the established synthetic routes for preparing 4-(3-methyl-1H-indol-2-yl)-2-butanone, and what methodological considerations are critical for reproducibility?
The compound is synthesized via Fischer indolization, a method optimized for indole derivatives. For example, hydrazones derived from ketones are cyclized using acidic catalysts like BF₃-ethyl etherate in boiling acetic acid . Key considerations include:
- Precursor purity : Ensure starting materials (e.g., 1-[4-(benzoyl)phenyl]propan-1-one) are free of contaminants to avoid side reactions.
- Catalyst selection : BF₃-ethyl etherate enhances cyclization efficiency compared to weaker acids.
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
Q. How is structural characterization of 4-(3-methyl-1H-indol-2-yl)-2-butanone performed in academic studies?
X-ray crystallography is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with validation tools like PLATON checking for errors in symmetry or hydrogen bonding . Complementary techniques include:
- Spectroscopy : NMR (¹H/¹³C) to verify indole proton environments and ketone carbonyl signals.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational modeling results for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Mitigation strategies include:
- Multi-technique validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values, adjusting for solvent effects.
- Temperature-dependent studies : Conduct variable-temperature NMR to detect conformational flexibility .
- Crystallographic refinement : Use SHELX parameter restraints to model disorder or thermal motion accurately .
Q. What strategies optimize reaction yields in multi-step syntheses involving 4-(3-methyl-1H-indol-2-yl)-2-butanone?
Yield optimization requires addressing bottlenecks in key steps:
- Indolization efficiency : Pre-activate ketone precursors with anhydrous conditions to minimize hydrolysis .
- Catalyst loading : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃) to balance reactivity and side-product formation.
- Workup protocols : Use column chromatography with gradient elution to isolate intermediates with polar functional groups.
Q. How do researchers assess the thermal stability and degradation pathways of this compound under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study decomposition thresholds. For example:
- TGA : A heating rate of 10°C/min under nitrogen detects mass loss events linked to ketone or indole degradation .
- DSC : Identify phase transitions or exothermic reactions that may compromise storage stability.
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling 4-(3-methyl-1H-indol-2-yl)-2-butanone in laboratory settings?
While specific toxicity data may be limited (as with many novel compounds), general guidelines include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
